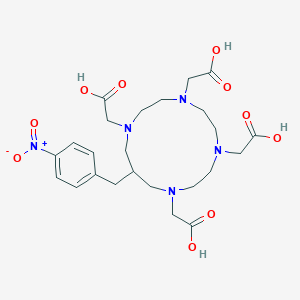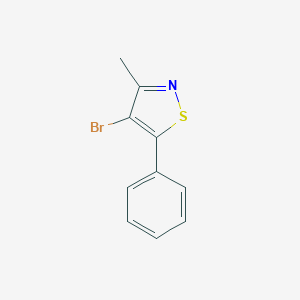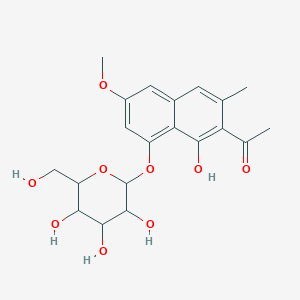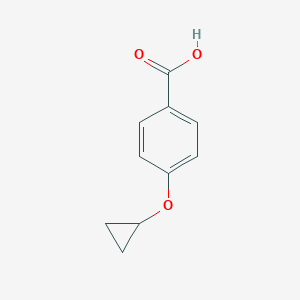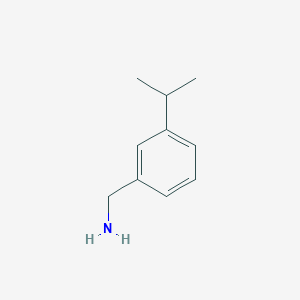
3-Isopropylbenzylamine
Overview
Description
3-Isopropylbenzylamine is a chemical compound that is structurally related to benzylamine with an isopropyl group attached to the benzene ring. It serves as a key intermediate in the synthesis of various compounds, including unnatural amino acids, catalysts for amide formation, and polymers for coatings. The compound's derivatives and related structures have been explored for their synthetic utility in organic chemistry.
Synthesis Analysis
The synthesis of compounds related to 3-isopropylbenzylamine involves various strategies. For instance, the asymmetric synthesis of unnatural amino acids using isopropylamine as an amino donor has been achieved through ω-transaminase-catalyzed amino group transfer . Novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts have been synthesized using directed metallation-borylation methods, which are useful for amide bond formation . Additionally, a one-pot synthesis approach has been reported for the creation of thiazolidinone derivatives from valine, arenealdehydes, and mercaptoacetic acid, showcasing the versatility of isopropylamine derivatives in multi-component reactions .
Molecular Structure Analysis
The molecular structure of 3-isopropylbenzylamine derivatives has been characterized using various techniques, including NMR and X-ray crystallography. For example, the structure of 2-isopropyl-3-(4-nitrobenzyl)-1,3-thiazolidin-4-one, a related compound, was specifically determined by X-ray crystallography, providing insights into the spatial arrangement of atoms within the molecule .
Chemical Reactions Analysis
3-Isopropylbenzylamine and its derivatives participate in a range of chemical reactions. They have been used as amino donors in transaminase-catalyzed reactions , as catalysts in the formation of amides , and as monomers in copolymerization reactions to produce materials with desirable properties such as solvent resistance and high hardness . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which affect their performance in catalytic processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-isopropylbenzylamine derivatives are influenced by their molecular structure. For example, the volatility of the ketone byproduct in the transaminase-catalyzed reaction is a significant property that facilitates the process due to the use of isopropylamine . The copolymerization behavior of 3-isopropenyl-α,α-dimethylbenzylamine has been studied, revealing its inability to homopolymerize but its readiness to copolymerize with other monomers, leading to the production of films with good solvent resistance and mechanical properties .
Scientific Research Applications
Catalysis in Amide Formation
- Novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts have been synthesized for direct amide formation between carboxylic acids and amines. These catalysts show enhanced reactivity under ambient conditions, with the potential for environmentally benign chemical synthesis (Arnold, Batsanov, Davies, & Whiting, 2008).
Biocatalysis in Chemo-enzymatic Syntheses
- In the field of biocatalysis, isopropylamine (a derivative of isopropylbenzylamine) has been used as an amine donor in transaminase-catalyzed reactions. This contributes to the synthesis of amines with high enantiopurity, offering a greener alternative for chemical amine synthesis (Dawood et al., 2018).
Chemical Vapor Deposition (CVD) Processes
- Magnesocene adducts of alkylamines, including isopropylamine and N-isopropylbenzylamine, have been studied for their potential applications in CVD processes. These adducts exhibit significant stability and hydrogen bonding, relevant for film growth in CVD using cyclopentadienyl source compounds (Xia, Heeg, & Winter, 2002).
Enzyme Kinetics and Bioorthogonal Chemistry
- 3-Isocyanopropyl substituents have been developed as masking groups for bioorthogonal reactions. These derivatives react with tetrazines to release bioactive agents and reporter probes, demonstrating potential in drug delivery and chemical biology applications (Tu et al., 2018).
Polymer Science
- 3-Isopropenyl-α,α-dimethylbenzylamine, a related compound, has been investigated for its copolymerization behavior, contributing to the development of thermoset coatings with high solvent resistance and hardness (Trumbo, Mote, Trevino, & Brink, 2001).
Biochemical Research
- Studies on enzymes such as carbonic anhydrase and nitric oxide synthase have utilized isopropylbenzylamine derivatives to understand enzyme mechanisms and functions. This contributes to the broader understanding of enzyme catalysis and inhibition in biochemical research (Jewell et al., 1991; Förstermann et al., 1994).
Enzymatic Synthesis of Chiral Compounds
- Isopropylamine has been used in enzymatic syntheses to produce chiral amino acids and amino-alcohols, which are valuable in pharmaceutical and organic chemistry (Park, Dong, & Shin, 2013; Rios-Solis et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(3-propan-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGGFLATENTNHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Propan-2-yl)phenyl]methanamine | |
CAS RN |
110207-94-8 | |
| Record name | [3-(propan-2-yl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)
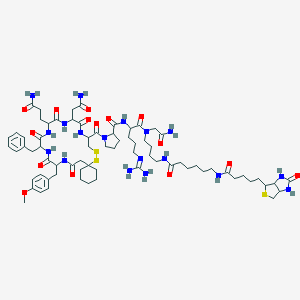
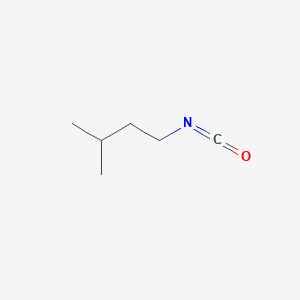
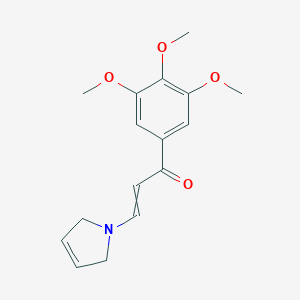
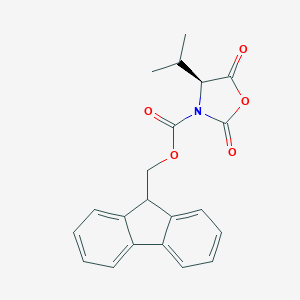
![Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B155654.png)
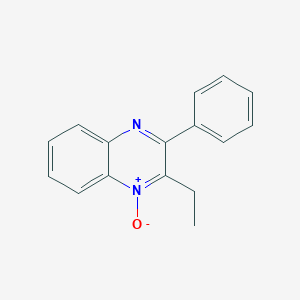
![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)
